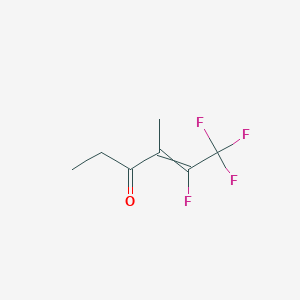
5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one is a fluorinated organic compound with the molecular formula C7H8F4O It is characterized by the presence of four fluorine atoms attached to the sixth carbon atom and a double bond between the fourth and fifth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one typically involves the fluorination of 4-methylhex-4-en-3-one. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Large-scale production may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one involves its interaction with molecular targets through its fluorinated moiety. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylhex-4-en-3-one: A non-fluorinated analog with similar structural features but different chemical properties.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound with a different core structure.
Uniqueness
5,6,6,6-Tetrafluoro-4-methylhex-4-en-3-one is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. Its high fluorine content makes it particularly valuable in applications requiring enhanced stability and reactivity.
Propiedades
Número CAS |
64435-53-6 |
|---|---|
Fórmula molecular |
C7H8F4O |
Peso molecular |
184.13 g/mol |
Nombre IUPAC |
5,6,6,6-tetrafluoro-4-methylhex-4-en-3-one |
InChI |
InChI=1S/C7H8F4O/c1-3-5(12)4(2)6(8)7(9,10)11/h3H2,1-2H3 |
Clave InChI |
QQGYTUOMYGYXMO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=C(C(F)(F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















